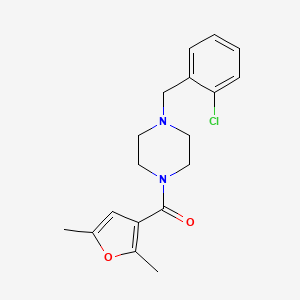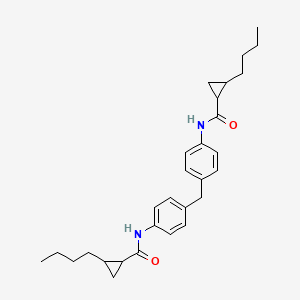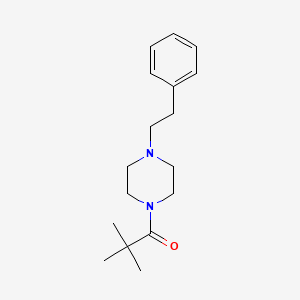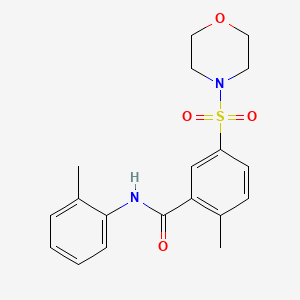![molecular formula C19H24N2O5S B5151641 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5151641.png)
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide, also known as DMSPE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and regulation of gene expression.
Biochemical and Physiological Effects:
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, neuroprotective effects in the brain, and anti-inflammatory effects. N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS) in cells.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one limitation is that N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide is not very water-soluble, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide. One area of interest is the development of N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide and its potential applications in various fields of medicine.
Synthesis Methods
The synthesis of N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with N-ethyl-N-(4-methylphenyl)glycine in the presence of triethylamine. The product is then purified through recrystallization to obtain N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide in its pure form.
Scientific Research Applications
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-5-20-19(22)13-21(15-8-6-14(2)7-9-15)27(23,24)16-10-11-17(25-3)18(12-16)26-4/h6-12H,5,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYDFTVMQZTYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-ethyl-N~2~-(4-methylphenyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5151559.png)

![4-(3-{[{[2-(3,4-dimethoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5151571.png)


![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5151585.png)
![N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5151607.png)
![1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5151614.png)

![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5151645.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5151651.png)
![4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5151657.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151660.png)